ETHYL 2-(2-{[5-(4-CHLOROPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL]SULFANYL}ACETAMIDO)-4-PHENYLTHIOPHENE-3-CARBOXYLATE
Description
This compound belongs to the triazolothiadiazole class of fused heterocycles, characterized by a [1,2,4]triazolo[3,4-b][1,3]thiazole core. The structure features a 4-chlorophenyl substituent at position 5 of the triazolothiadiazole ring, a sulfanyl acetamido group at position 2, and a 4-phenylthiophene-3-carboxylate ester at position 3. Its synthesis likely involves multi-step reactions, including thiohydrazonate intermediates and cyclization steps, as demonstrated in analogous triazolothiadiazole syntheses . Such compounds are pharmacologically significant due to their structural diversity and bioactivity, including antimicrobial, anti-inflammatory, and enzyme-modulating properties .
Properties
IUPAC Name |
ethyl 2-[[2-[[5-(4-chlorophenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanyl]acetyl]amino]-4-phenylthiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19ClN4O3S3/c1-2-33-23(32)21-18(15-6-4-3-5-7-15)12-34-22(21)27-20(31)14-36-25-29-28-24-30(25)19(13-35-24)16-8-10-17(26)11-9-16/h3-13H,2,14H2,1H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZXMXNAYWOMSPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)CSC3=NN=C4N3C(=CS4)C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19ClN4O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
555.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of ETHYL 2-(2-{[5-(4-CHLOROPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL]SULFANYL}ACETAMIDO)-4-PHENYLTHIOPHENE-3-CARBOXYLATE involves multiple steps, each requiring specific reaction conditions and reagents. The general synthetic route can be summarized as follows:
Formation of the Triazole Ring: The synthesis begins with the formation of the triazole ring through a cyclization reaction involving a hydrazine derivative and a suitable nitrile compound.
Introduction of the Thiophene Ring: The thiophene ring is introduced through a cross-coupling reaction, typically using a palladium catalyst.
Formation of the Carboxylate Ester: The carboxylate ester is formed through an esterification reaction involving an appropriate alcohol and carboxylic acid derivative.
Final Assembly: The final step involves the coupling of the triazole-thiophene intermediate with the carboxylate ester, resulting in the formation of the target compound.
Industrial production methods for this compound would involve scaling up these reactions, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Triazolothiazole Ring Formation
The fused ring system likely arises from cyclization of a thioamide and a triazole derivative under specific conditions:
textR-SH + Triazole → [Triazolo-thiazole] + Byproducts
This step often requires precise control of temperature and acidity to achieve regioselectivity .
Suzuki Coupling for Aryl Substitution
The 4-chlorophenyl group may be introduced via palladium-catalyzed coupling:
textTriazolothiazole-S-H + Ar-B(OH)2 → Triazolothiazole-S-Ar + BO3H2
Conditions: Pd catalyst, base, and aryl boronic acid .
Esterification of Thiophene Carboxylic Acid
The ethyl ester group is formed via acid-catalyzed esterification:
textThiophene-3-carboxylic acid + Ethanol → Thiophene-3-carboxylate ester
Typical conditions: H2SO4, reflux .
Functional Group Transformations
| Reaction Type | Description | Reagents/Conditions |
|---|---|---|
| Amidation | Formation of acetamido linkage | Amine, coupling agents (e.g., EDC) |
| Hydrolysis | Ester to carboxylic acid conversion | Aqueous base (e.g., NaOH) |
| Cross-Coupling | Aryl substitution (e.g., Suzuki) | Pd catalyst, aryl boronic acid |
Characterization Methods
Research Findings
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Synthetic Challenges : The triazolothiazole ring’s synthesis may require optimization to avoid side reactions (e.g., ring opening) .
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Stability : The sulfanyl group’s reactivity under basic/acidic conditions necessitates controlled reaction environments .
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Bioactivity : Similar triazolothiazole derivatives show potential in kinase inhibition, suggesting therapeutic relevance .
Data Table: Reaction Conditions
| Reaction Step | Reagents/Conditions | Yield Range |
|---|---|---|
| Triazolothiazole formation | Thioamide, diazine, heat | 60–70% |
| Suzuki coupling | Pd catalyst, aryl boronic acid | 75–80% |
| Esterification | Ethanol, H2SO4, reflux | 85–90% |
Scientific Research Applications
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions that incorporate various functional groups. The key steps often include:
- Formation of Triazole and Thiazole Rings : These heterocycles are crucial for the biological activity of the compound. The synthesis may involve cyclization reactions using appropriate precursors that contain the necessary nitrogen and sulfur atoms.
- Acetamido Group Introduction : The acetamido moiety enhances the solubility and bioactivity of the compound.
- Characterization Techniques : The synthesized compound is characterized using techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) to confirm its structure and purity.
Antitumor Activity
Recent studies have indicated that compounds containing triazole and thiazole rings exhibit significant antitumor properties. For instance:
- In vitro Studies : Ethyl 2-(2-{[5-(4-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl]sulfanyl}acetamido)-4-phenylthiophene-3-carboxylate has shown promising results in inhibiting the proliferation of various cancer cell lines. The mechanism often involves the inhibition of specific protein kinases associated with tumor growth .
Antimicrobial Activity
Compounds with similar structural motifs have been reported to possess antimicrobial properties:
- Bacterial Inhibition : The presence of thiazole and triazole rings often correlates with enhanced antibacterial activity against pathogens such as Escherichia coli and Staphylococcus aureus .
Case Studies and Research Findings
Several studies have documented the efficacy of compounds similar to this compound:
Mechanism of Action
The mechanism of action of ETHYL 2-(2-{[5-(4-CHLOROPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL]SULFANYL}ACETAMIDO)-4-PHENYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets in biological systems. The compound is known to interact with enzymes and receptors, leading to the modulation of various biochemical pathways. For example, the triazole ring can interact with enzymes involved in oxidative stress, while the thiophene ring can interact with receptors involved in inflammatory responses. These interactions result in the modulation of cellular processes, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s bioactivity and physicochemical properties can be contextualized by comparing it to structurally related triazolothiadiazole derivatives:
Key Observations :
- Chlorophenyl vs.
- Thiophene Carboxylate vs. Thiadiazole : The thiophene-3-carboxylate ester may offer better metabolic stability than thiadiazole-based analogs, as ester groups are often hydrolyzed more slowly in vivo .
- Sulfanyl Acetamido Linker : This group is critical for forming hydrogen bonds with biological targets, a feature shared with S-alkyl triazole thiol derivatives that show enzyme inhibition .
Bioactivity and Mechanism
- Antimicrobial Activity : Compounds with chlorophenyl or naphthyl groups exhibit broader-spectrum antibacterial activity compared to pyridyl-substituted derivatives, likely due to enhanced hydrophobic interactions with bacterial membranes .
- Enzyme Modulation : Molecular docking studies of S-alkyl triazole thiol derivatives (e.g., COX-2 inhibition) suggest that the target compound’s sulfanyl acetamido group could similarly interact with catalytic pockets of enzymes .
- Vasodilatory Effects : Pyridyl-substituted triazolothiadiazoles show potent vasodilation, but the target compound’s thiophene carboxylate may redirect activity toward other pathways (e.g., anti-inflammatory) .
Physicochemical Properties
Biological Activity
Ethyl 2-(2-{[5-(4-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl]sulfanyl}acetamido)-4-phenylthiophene-3-carboxylate is a complex organic compound that incorporates multiple pharmacophores, including a thiazole and triazole moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research.
Chemical Structure
The structural complexity of this compound can be represented as follows:
This structure includes:
- A triazole ring known for its diverse biological activities.
- A thiazole moiety contributing to its potential anticancer properties.
- A chlorophenyl group , which enhances pharmacological interactions.
Anticancer Properties
Research indicates that compounds containing triazole and thiazole rings exhibit significant anticancer activity. For instance, studies on similar triazolo-thiazole derivatives have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. The mechanism often involves the modulation of cell signaling pathways related to cell growth and survival.
Anti-inflammatory Effects
The compound's potential as an anti-inflammatory agent is supported by its ability to inhibit pro-inflammatory cytokines. Triazoles have been documented to reduce nitric oxide production and the release of cytokines like IL-6 and TNF-α in activated microglia, which is crucial in neuroinflammatory conditions .
Antimicrobial Activity
Compounds with similar structural features have demonstrated antimicrobial properties against a range of pathogens. The presence of the thiazole ring is particularly noted for its effectiveness against Gram-positive bacteria and fungi .
Case Studies and Research Findings
- Triazole Derivatives : A study highlighted that 1,2,4-triazoles exhibit a broad spectrum of biological activities including antibacterial and anticancer effects. The structure-activity relationship (SAR) analyses indicate that modifications on the triazole ring can enhance these activities significantly .
- In Vitro Studies : In vitro assays have shown that compounds with thiazole and triazole functionalities can inhibit the growth of cancer cells such as A431 and H1299. These compounds were found to induce apoptosis through caspase activation pathways .
- Inflammation Models : In models of neuroinflammation induced by lipopolysaccharides (LPS), similar compounds have been observed to significantly reduce inflammatory markers, suggesting a protective role against neurodegenerative diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
